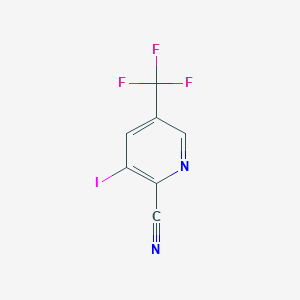

2-Cyano-3-iodo-5-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality 2-Cyano-3-iodo-5-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-3-iodo-5-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-5-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3IN2/c8-7(9,10)4-1-5(11)6(2-12)13-3-4/h1,3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKHBZQDSXOHTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular structure and reactivity profile of 3-iodo-5-(trifluoromethyl)picolinonitrile

[1]

Executive Summary

3-iodo-5-(trifluoromethyl)picolinonitrile (also known as 3-iodo-5-(trifluoromethyl)pyridine-2-carbonitrile) is a high-value heteroaromatic scaffold used extensively in modern medicinal chemistry and agrochemical synthesis. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: a highly reactive iodide at the C3 position, an electrophilic nitrile group at C2, and a metabolically stable trifluoromethyl group at C5.

This guide provides a technical deep-dive into its molecular architecture, synthesis pathways, and reactivity profile, designed for researchers optimizing lead compounds for potency and metabolic stability.

Molecular Architecture & Electronic Profile

The molecule features a pyridine core substituted at positions 2, 3, and 5. This specific substitution pattern creates a unique electronic environment:

-

C3-Iodine (Reactive Handle): The iodine atom at C3 is sterically crowded but electronically activated. Flanked by the pyridine nitrogen and the electron-withdrawing nitrile group, the C-I bond is highly susceptible to oxidative addition by transition metals (Pd, Cu), making it a prime site for cross-coupling reactions.

-

C2-Nitrile (Electrophilic Anchor): The nitrile group serves as a strong electron-withdrawing group (EWG), lowering the LUMO energy of the ring and increasing the acidity of the C3-I bond. It is also a versatile precursor for heterocycles (e.g., tetrazoles, oxadiazoles) or carboxylic acid derivatives.

-

C5-Trifluoromethyl (Lipophilic Modulator): The

group at C5 enhances lipophilicity (LogP modulation) and metabolic stability by blocking oxidative metabolism at the para-position relative to the nitrogen.

Physicochemical Properties (Calculated)

| Property | Value (Approx.) | Significance |

| Molecular Formula | Core scaffold composition | |

| Molecular Weight | 298.00 g/mol | Fragment-like, suitable for FBDD |

| LogP | ~2.8 | Moderate lipophilicity, good membrane permeability |

| TPSA | ~36 Ų | Low polar surface area, CNS penetrant potential |

| H-Bond Donors/Acceptors | 0 / 2 | Interaction points limited to N-acceptors |

Synthesis Pathways[3][4][5][6][7][8][9]

Access to 3-iodo-5-(trifluoromethyl)picolinonitrile typically follows two primary strategies: Sandmeyer Iodination (from the amine) or Directed Ortho-Metallation .

Route A: Sandmeyer Reaction (High Fidelity)

This is the most reliable method for installing the iodine at C3 with high regiocontrol.

-

Precursor: 3-amino-5-(trifluoromethyl)picolinonitrile.

-

Diazotization: Treatment with sodium nitrite (

) in acidic media ( -

Iodination: Displacement of the diazonium group with potassium iodide (

).

Route B: Directed Ortho-Metallation (DoM)

-

Precursor: 5-(trifluoromethyl)picolinonitrile.[1]

-

Lithiation: Treatment with a hindered base (e.g., TMPLi) at low temperature (-78°C). The nitrile group directs lithiation to the C3 position (ortho).

-

Quench: Addition of iodine (

) or an iodine source (

Synthesis Workflow Diagram

Caption: Synthesis pathways via Sandmeyer reaction (solid blue) and Directed Ortho-Metallation (dashed red).

Reactivity Profile & Experimental Protocols

The core utility of this molecule is its ability to undergo chemoselective transformations.

Chemoselective Cross-Coupling (C3-I)

The C3-iodine is significantly more reactive than typical aryl iodides due to the electron-deficient nature of the pyridine ring.

-

Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.

-

Sonogashira: Couples with terminal alkynes.

-

Buchwald-Hartwig: Couples with amines (requires specific ligands due to steric crowding at C3).

Nitrile Derivatization (C2-CN)

-

Hydrolysis: Converts to primary amide (

) or carboxylic acid ( -

Cycloaddition: Reacts with sodium azide (

) to form the 5-substituted tetrazole, a carboxylic acid bioisostere.

Reactivity Map

Caption: Divergent reactivity profile showing Pd-catalyzed couplings (Green) and nitrile transformations (Red).

Standardized Protocol: Suzuki-Miyaura Coupling

Objective: Synthesis of a 3-biaryl derivative.

Reagents:

-

Substrate: 3-iodo-5-(trifluoromethyl)picolinonitrile (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 equiv)

-

Catalyst:

(5 mol%) -

Base:

(2.0 M aq, 3.0 equiv) -

Solvent: 1,4-Dioxane

Procedure:

-

Setup: In a microwave vial or round-bottom flask, combine the substrate, boronic acid, and Pd catalyst.

-

Inertion: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

-

Addition: Add degassed 1,4-dioxane and aqueous

solution via syringe. -

Reaction: Heat to 80-100°C for 2-4 hours (or 120°C for 30 min in microwave).

-

Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Dry over

and concentrate. -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation Point: The disappearance of the starting material (TLC/LCMS) and the absence of de-iodinated byproduct (protodehalogenation) confirms catalyst efficiency.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, often appearing in:

-

Kinase Inhibitors: The pyridine nitrogen forms a key H-bond in the ATP-binding pocket, while the

group occupies a hydrophobic pocket. -

Androgen Receptor Antagonists: Analogues (like Apalutamide impurities) utilize the cyanopyridine core to bind nuclear receptors.

-

Agrochemicals: Used in the synthesis of herbicides where the

-pyridine moiety provides metabolic stability in plants.

References

-

Suzuki Coupling Methodology: Common Organic Chemistry. "Suzuki Reaction - Palladium Catalyzed Cross Coupling". Link

-

Sandmeyer Reaction Mechanism: Master Organic Chemistry. "Reactions of Diazonium Salts: Sandmeyer and Related Reactions". Link

-

Related Scaffold Synthesis (5-amino analog): ChemicalBook. "5-Amino-3-(trifluoromethyl)picolinonitrile synthesis".[2] Link

-

Medicinal Chemistry of Nitriles: RSC Medicinal Chemistry. "Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies". Link

Literature review of 2-Cyano-3-iodo-5-(trifluoromethyl)pyridine in heterocyclic chemistry

The following technical guide details the chemistry, synthesis, and applications of 2-Cyano-3-iodo-5-(trifluoromethyl)pyridine.

Executive Summary

2-Cyano-3-iodo-5-(trifluoromethyl)pyridine (also known as 3-iodo-5-(trifluoromethyl)picolinonitrile) is a high-value halogenated heterocyclic building block. Its structural uniqueness lies in the ortho relationship between the cyano (-CN) and iodo (-I) functional groups, combined with a metabolically stable trifluoromethyl (-CF3) group at the 5-position.

This specific substitution pattern makes it an ideal precursor for the synthesis of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridines (7-azaindoles) via Sonogashira cross-coupling and subsequent cyclization. These fused ring systems are critical scaffolds in modern drug discovery, particularly for kinase inhibitors where the electron-deficient pyridine ring and the lipophilic -CF3 group modulate potency and pharmacokinetic properties.

Structural Analysis & Reactivity Profile

The molecule features three distinct reactive sites, allowing for orthogonal functionalization:

| Site | Functional Group | Reactivity Mode | Primary Application |

| C-2 | Cyano (-CN) | Electrophilic Carbon / Nucleophilic Nitrogen | Precursor to amidines, tetrazoles, or cyclization acceptor (N1 of azaindole). |

| C-3 | Iodo (-I) | Excellent Leaving Group | Site for Pd-catalyzed cross-coupling (Sonogashira, Suzuki, Heck). |

| C-5 | Trifluoromethyl (-CF3) | Electron-Withdrawing Group | Increases lipophilicity and metabolic stability; deactivates the ring towards electrophilic attack. |

Reactivity Logic: The iodine atom at C-3 is highly reactive toward oxidative addition by palladium(0) species, facilitating carbon-carbon bond formation. The adjacent cyano group at C-2 serves as an electrophilic trap during cyclization reactions, enabling the rapid construction of fused bicyclic systems.

Synthesis of the Core Scaffold

The synthesis of 2-Cyano-3-iodo-5-(trifluoromethyl)pyridine typically proceeds from commercially available 2-amino-5-(trifluoromethyl)pyridine. This route ensures high regioselectivity for the iodine insertion.

Pathway Visualization

Figure 1: Stepwise synthesis from the 2-amino precursor.

Detailed Synthetic Methodology

Step 1: Regioselective Iodination

The amino group at C-2 directs electrophilic iodination to the C-3 position.

-

Reagents: N-Iodosuccinimide (NIS) is preferred over elemental iodine for cleaner kinetics.

-

Solvent: Acetonitrile (MeCN) or DMF.

-

Mechanism: The amino group activates the ortho position. The -CF3 group deactivates the ring, but the strong directing effect of the amine ensures C-3 selectivity over C-6.

Step 2: Sandmeyer Cyanation

Converting the amino group to a nitrile is achieved via a modified Sandmeyer reaction.

-

Protocol:

-

Diazotization: The amine is treated with sodium nitrite (NaNO2) in aqueous acid (HCl or H2SO4) at 0°C to form the diazonium salt.

-

Substitution: The diazonium species is treated with Copper(I) cyanide (CuCN) or a tetracyanocuprate complex.

-

-

Critical Control Point: The diazonium salt of electron-deficient pyridines can be unstable. rapid addition to the cyanide source or the use of non-aqueous diazotization (t-BuONO) is often required to maximize yield.

Key Application: Synthesis of 5-(Trifluoromethyl)-7-azaindole

The most significant application of this building block is the "one-pot" or stepwise formation of the 7-azaindole scaffold. This method is superior to the classical Fischer indole synthesis for electron-deficient pyridines.

Reaction Mechanism

-

Sonogashira Coupling: The C-3 iodine undergoes Pd-catalyzed coupling with a terminal alkyne (e.g., Trimethylsilylacetylene or a functionalized aryl alkyne).

-

Cyclization: In the presence of a base (e.g., KOtBu, NaOEt), the nitrogen of the cyano group attacks the alkyne (activated by the base or metal), followed by isomerization to form the aromatic pyrrole ring.

Workflow Diagram

Figure 2: Construction of the fused 7-azaindole ring system.

Experimental Protocols

The following protocols are synthesized from standard methodologies for halogenated pyridines [1, 2].

Protocol A: Preparation of 2-Amino-3-iodo-5-(trifluoromethyl)pyridine

-

Charge: Dissolve 2-amino-5-(trifluoromethyl)pyridine (1.0 eq) in Acetonitrile (10 mL/g).

-

Reagent Addition: Add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.

-

Reaction: Stir at 80°C for 2–4 hours. Monitor by TLC/LCMS for disappearance of starting material.

-

Workup: Cool to RT. Pour into water/sodium thiosulfate solution (to quench excess iodine). Extract with Ethyl Acetate.[1][2]

-

Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (Hexanes/EtOAc).

Protocol B: Conversion to 2-Cyano-3-iodo-5-(trifluoromethyl)pyridine

-

Diazotization: Suspend the iodide from Protocol A (1.0 eq) in concentrated HCl/Water (1:1) at 0°C. Add NaNO2 (1.2 eq) aqueous solution dropwise, keeping Temp < 5°C. Stir for 30 mins.

-

Cyanation: Neutralize the solution carefully with Na2CO3 to pH ~6-7 (or use a non-aqueous Sandmeyer with t-BuONO/CuCN in DMSO for better yields). Add the diazonium mixture to a solution of CuCN (1.5 eq) and KCN (2.0 eq) in water/toluene at 50°C.

-

Extraction: After gas evolution ceases, extract with Ethyl Acetate.

-

Isolation: The product is a solid. Purify via column chromatography.

Protocol C: 7-Azaindole Formation (General Procedure)

-

Coupling: Combine 2-cyano-3-iodo-5-(trifluoromethyl)pyridine (1.0 eq), Alkyne (1.2 eq), PdCl2(PPh3)2 (0.05 eq), and CuI (0.02 eq) in DMF/TEA (Dimethylformamide/Triethylamine). Degas and heat to 60-80°C under Argon.

-

Cyclization: Once coupling is complete (LCMS check), add KOtBu (2.0 eq) directly to the reaction mixture (or isolate intermediate and treat with base in NMP). Heat to 80°C.

-

Result: The 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine precipitates or is extracted.

Applications in Drug Discovery

The resulting 5-(trifluoromethyl)-7-azaindole scaffold is a bioisostere of indole and purine, making it highly relevant for:

-

Kinase Inhibitors: Targeting ATP binding pockets where the H-bond donor/acceptor motif of the azaindole mimics the adenine ring of ATP.

-

Metabolic Stability: The 5-CF3 group blocks metabolic oxidation at a typically vulnerable position, extending the half-life of drug candidates.

-

Case Studies: This scaffold appears in patents related to inhibitors of B-Raf , Janus Kinases (JAK) , and c-Met [3, 4].

References

-

Synthesis of 2-Amino-3-iodopyridines: Journal of Organic Chemistry, "Regioselective Iodination of Aminopyridines," .

-

7-Azaindole Synthesis via Sonogashira: Organic Letters, "Synthesis of Functionalized 7-Azaindoles via Palladium-Catalyzed Cross-Coupling," .

-

Trifluoromethylpyridines in Agrochemicals: Journal of Fluorine Chemistry, "Synthesis and application of trifluoromethylpyridines," .

-

Azaindole Drug Discovery: Journal of Medicinal Chemistry, "7-Azaindoles as Potent Kinase Inhibitors," .

Sources

Electronic Effects of Trifluoromethyl Group on Pyridine Ring Reactivity

Executive Summary

The incorporation of a trifluoromethyl (

The Electronic Architecture

To manipulate trifluoromethylpyridines effectively, one must first understand the vector summation of the pyridine nitrogen's electronegativity and the

Inductive and Field Effects

The

-

Hammett Constants: The

value for -

LUMO Lowering: The presence of

significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This energy gap compression makes the ring highly susceptible to interaction with the Highest Occupied Molecular Orbital (HOMO) of nucleophiles (soft-soft interaction) and nucleophilic radicals.

Basicity Modulation ( )

The basicity of the pyridine nitrogen is a direct sensor of ring electron density. The

| Isomer | Approx. | Electronic Rationale |

| Pyridine | 5.23 | Baseline. |

| 2- | ~0.60 | Strongest effect. The |

| 3- | ~2.84 | Moderate effect. The inductive pull is attenuated by distance. |

| 4- | ~3.48 | Weaker effect relative to C2, but still significantly less basic than pyridine. |

Implication: 2-Trifluoromethylpyridine is essentially non-basic in physiological conditions, affecting solubility and salt formation strategies in drug formulation.

Reactivity Profile: The Decision Matrix

The following Graphviz diagram visualizes the reactivity landscape dictated by the electronic perturbation of the

Figure 1: Decision matrix for functionalizing trifluoromethylpyridines based on reagent class.

Detailed Reactivity Analysis

Nucleophilic Aromatic Substitution ( )

The

-

Mechanism: The reaction proceeds via a Meisenheimer Complex .[2][3] The

group stabilizes the anionic intermediate through inductive withdrawal, particularly when the negative charge rests on the carbon bearing the -

Regioselectivity:

-

In 2-halo-x-

-pyridines , displacement of the halogen is facile. -

In poly-halogenated systems , the nucleophile will attack the position that allows the negative charge to reside on the Nitrogen (most stabilizing) or adjacent to the

. -

Warning: The

group itself is generally stable, but under harsh conditions with hard nucleophiles (e.g., alkoxides at high temp), "defluorination" or hydrolysis to the carboxylic acid can occur.

-

Radical Functionalization (Minisci Reaction)

Trifluoromethylpyridines are excellent substrates for Minisci-type reactions due to their electron deficiency.

-

Concept: The reaction involves the addition of a nucleophilic radical (alkyl, acyl) to the electron-deficient heterocycle.

-

Role of

: It lowers the LUMO, making the ring a better "somophile" (radical acceptor). -

Regiochemistry: Attack typically occurs at the C2 or C4 positions (relative to Nitrogen).[4] If C2 is blocked by

, C4 or C6 becomes the primary site. Acidic conditions (TFA) protonate the nitrogen, further activating the ring and directing the radical to the

Directed Ortho Metalation (DoM)

This is a high-risk, high-reward strategy.

-

The Challenge: Alkyllithiums (n-BuLi) are nucleophiles. They prefer to attack the electron-deficient ring (

or addition) rather than deprotonate it. Furthermore, they can attack the -

The Solution: Use non-nucleophilic, bulky bases like LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA at cryogenic temperatures (-78°C).

-

Directing Effect: The

group can acidify adjacent protons (C3-H in 2-

Experimental Protocols

Protocol A: Regioselective Amination

Objective: Synthesis of amino-trifluoromethylpyridine from a chloro-precursor.

Context: This protocol exploits the activation provided by the

Reagents:

-

Substrate: 2-Chloro-5-(trifluoromethyl)pyridine (1.0 equiv)

-

Nucleophile: Morpholine (1.2 equiv)

-

Base:

(2.0 equiv) - Acts as an HCl scavenger. -

Solvent: DMSO (Dimethyl sulfoxide) or DMF.

Workflow:

-

Setup: In a dry reaction vial equipped with a magnetic stir bar, dissolve 2-Chloro-5-(trifluoromethyl)pyridine (1.0 mmol) in DMSO (3 mL).

-

Addition: Add

(2.0 mmol) followed by Morpholine (1.2 mmol). -

Reaction: Heat the mixture to 80°C . Note: Unsubstituted chloropyridines often require >100°C. The 5-

group allows for milder heating. -

Monitoring (Self-Validation): Monitor by TLC or LCMS.

-

Validation Point: The disappearance of the starting material peak (M+H = 182) and appearance of the product peak (M+H = 233) confirms substitution.

-

-

Workup: Cool to RT. Pour into water (15 mL). The product usually precipitates. Filter or extract with EtOAc.

-

Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).

Protocol B: Innate Radical Alkylation (Minisci)

Objective: C-H Alkylation of 3-(trifluoromethyl)pyridine using Zinc Sulfinates (Baran Reagents). Context: Bypasses the need for halogenation; installs alkyl groups directly onto the ring.

Reagents:

-

Substrate: 3-(trifluoromethyl)pyridine (1.0 equiv)

-

Radical Source: Zinc Isopropylsulfinate (2.0 equiv)

-

Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq, 3.0 equiv)

-

Solvent: DMSO/Water (3:1)

-

Acid Additive: TFA (1.0 equiv) - Critical for activating the pyridine.

Workflow:

-

Setup: Dissolve 3-(trifluoromethyl)pyridine (0.5 mmol) and Zinc Isopropylsulfinate (1.0 mmol) in DMSO (1.5 mL) and Water (0.5 mL).

-

Activation: Add TFA (0.5 mmol). Observation: Slight exotherm possible.

-

Initiation: Add TBHP (1.5 mmol) dropwise.

-

Reaction: Stir vigorously at 50°C for 12-24 hours.

-

Validation Point: Evolution of gas (

) indicates radical generation.

-

-

Regioselectivity Check: The major product will likely be the 6-isopropyl-3-(trifluoromethyl)pyridine (sterically less hindered

-position) and the 2-isopropyl isomer. -

Workup: Quench with saturated aqueous

(removes TFA and neutralizes byproducts). Extract with DCM.

References

-

Schlosser, M. (2006). "The 2-, 3-, and 4-(Trifluoromethyl)pyridines: A Comparative Study of Their Physicochemical Properties and Reactivity." Angewandte Chemie International Edition. Link

-

Ji, Y., et al. (2014). "Innate C-H functionalization of heterocycles." Proceedings of the National Academy of Sciences (PNAS). (Baran Lab - Minisci Protocol). Link

-

Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews. Link

-

Olah, G. A., et al. (2011). "Superelectrophiles and the effects of trifluoromethyl substituents." Journal of Organic Chemistry. Link

-

BenchChem. (2025).[1] "A Comparative Analysis of the Electronic Effects of Trifluoromethylpyridine Isomers." Link

Sources

Technical Guide: Thermal Stability & Storage of Iodo-Pyridine Intermediates

Executive Summary: The Deceptive Stability of C–I Bonds

Iodo-pyridine intermediates are the workhorses of modern medicinal chemistry, particularly in Suzuki-Miyaura and Heck cross-coupling reactions. However, they present a "deceptive stability."[1] While often appearing as stable liquids or solids upon receipt, the Carbon-Iodine (C–I) bond on a pyridine ring is significantly weaker than its bromine or chlorine counterparts.

This guide addresses the thermodynamic inevitability of degradation. Without rigorous environmental control, these compounds undergo homolytic cleavage, releasing elemental iodine (

Part 1: The Physicochemical Basis of Instability

To preserve iodo-pyridines, one must understand the forces trying to destroy them. The instability stems from two competing factors: Bond Dissociation Energy (BDE) and Electronic Deficit .

The Weak Link: C–I Bond Energy

The C–I bond is the weakest among standard aryl halides. In the context of a pyridine ring, the bond dissociation energy (BDE) is approximately 65 kcal/mol , compared to ~80 kcal/mol for C–Br and ~96 kcal/mol for C–Cl.

-

Implication: Thermal energy at room temperature (

) is insufficient to break this bond spontaneously in bulk, but photons (UV/Visible light) and mild heating (>40°C) provide enough energy to overcome this barrier, initiating homolysis.

The Pyridine Effect

Unlike benzene, the pyridine ring is electron-deficient due to the electronegative nitrogen atom (pulling electron density via induction and resonance).[1][2]

-

2-Iodopyridine: The iodine is adjacent to the nitrogen. The lone pair on the nitrogen can destabilize the C-I bond through repulsive interactions, making the 2-position particularly labile.

-

Physical State: 2-Iodopyridine is a liquid (MP ~3°C), while 3- and 4-iodopyridines are solids. Liquids degrade faster due to higher molecular mobility and easier diffusion of oxygen and free radicals.

Part 2: Degradation Mechanisms

Understanding the mechanism allows us to engineer the storage solution. The degradation is radical-mediated and autocatalytic .

The Homolysis Cycle

-

Initiation: A photon (

) or heat strikes the molecule, cleaving the C–I bond homolytically. -

Radical Formation: This generates a Pyridyl radical (

) and an Iodine radical ( -

Propagation:

- (Formation of elemental iodine).

- abstracts hydrogen from solvent or other organic matter, forming Pyridine (impurity).

-

Autocatalysis (The "Brown Death"): The generated

is not just a byproduct; it is an oxidant. It can complex with the pyridine nitrogen, altering the electronics of the ring and facilitating further degradation.

Visualization of Degradation Pathway

The following diagram illustrates the cascade from stable intermediate to degraded tar.

Caption: Figure 1. Radical-mediated degradation pathway of iodopyridines. Note the autocatalytic feedback loop driven by free iodine.

Part 3: Storage & Handling Protocols[5][6]

This protocol is designed to break the degradation cycle identified above.

The "Gold Standard" Storage Workflow

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C ± 5°C | Kinetic arrest. At this temp, radical propagation rates are negligible. |

| Container | Amber Glass | Blocks UV/Vis radiation (200-450nm) that triggers C–I photolysis. |

| Atmosphere | Argon (Preferred) or | Argon is heavier than air, creating a better "blanket" to exclude |

| Seal | Parafilm over Cap | Prevents diffusion of oxygen and moisture (hygroscopicity is a minor but present risk). |

| Stabilizer | Cu Turnings (Optional) | For long-term storage of liquids (2-Iodopyridine), activated Copper turnings can scavenge free sulfur or iodine, though cold/dark is usually sufficient. |

Workflow Visualization: Arrival to Storage

Caption: Figure 2. Decision tree for incoming iodo-pyridine inventory.

Part 4: Quality Control & Rescue Protocol

If your 2-iodopyridine has turned brown, it contains free iodine. Do not use it directly in Pd-catalyzed couplings. Free iodine is a poison for Palladium catalysts (oxidizing

The "Rescue" Protocol (Thiosulfate Wash)

Use this procedure to restore oxidized material to reagent grade.

-

Dissolution: Dissolve the degraded iodo-pyridine in an organic solvent (Ethyl Acetate or Dichloromethane). Use approx 10 mL solvent per gram of material.

-

Scavenging: Wash the organic layer with 10% aqueous Sodium Thiosulfate (

) .-

Observation: The brown color should migrate to the aqueous layer and fade as Iodine is reduced to Iodide (

). -

Reaction:

-

-

Extraction: Separate phases. Wash the organic layer once with brine/water.

-

Drying: Dry over anhydrous Magnesium Sulfate (

). -

Concentration: Filter and concentrate in vacuo (keep bath temp < 30°C).

-

Re-Storage: Immediately flush with Argon and store at -20°C.

Part 5: Safety Considerations

-

Sensitization: Iodopyridines are potent skin sensitizers. The lipid solubility of the pyridine ring allows it to penetrate the epidermis, carrying the reactive iodine moiety.

-

Respiratory Irritation: 2-Iodopyridine has a significant vapor pressure. Always handle in a fume hood.

-

Incompatibility: Avoid contact with strong oxidizing agents.[3]

References

-

PubChem. (n.d.). 4-Iodopyridine Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Iodopyridines. Retrieved October 26, 2023, from [Link]

Sources

Methodological & Application

Methods for hydrolyzing the nitrile group in 2-Cyano-3-iodo-5-(trifluoromethyl)pyridine

Application Note: Selective Hydrolysis of 2-Cyano-3-iodo-5-(trifluoromethyl)pyridine

Executive Summary

The hydrolysis of 2-Cyano-3-iodo-5-(trifluoromethyl)pyridine presents a specific chemoselective challenge. The pyridine ring is highly electron-deficient due to the cumulative withdrawing effects of the nitrogen heteroatom, the 5-trifluoromethyl group (

While the nitrile group (

This guide provides two high-fidelity protocols:

-

Method A (Amide Formation): A mild, oxidative hydrolysis (Radziszewski reaction) to yield the carboxamide.

-

Method B (Acid Formation): A strong acid-mediated hydrolysis to yield the carboxylic acid, avoiding nucleophilic ring attack.

Chemical Context & Mechanistic Strategy

Substrate Analysis

-

C2-Nitrile: Highly electrophilic. The primary target.

-

C3-Iodine: Sterically bulky (shielding the nitrile) and a labile leaving group. Sensitive to metal-halogen exchange and nucleophilic displacement (

). -

C5-Trifluoromethyl: Strong electron-withdrawing group (EWG). Generally stable, but activates the ring toward nucleophiles at C2 and C6.

The Strategic Dilemma

-

The Risk: Using strong hydroxide bases (

) at high temperatures promotes -

The Solution:

-

For Amides , use hydroperoxide (

) as the nucleophile. It is -

For Acids , use acid catalysis (

). The protonated nitrile is activated for water attack, but the protonated pyridine ring repels nucleophiles, preventing side reactions.

-

Decision Framework (Workflow)

Figure 1: Decision tree for selecting the appropriate hydrolysis method based on the target functional group.

Detailed Protocols

Method A: Synthesis of the Carboxamide (Radziszewski Reaction)

Target: 3-iodo-5-(trifluoromethyl)picolinamide

Mechanism: The hydroperoxide anion (

Reagents:

-

Substrate (1.0 equiv)

-

Hydrogen Peroxide (30% aq., 5.0 equiv)

-

Potassium Carbonate (

, 1.5 equiv) -

DMSO (Dimethyl sulfoxide) - Preferred for solubility

Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (10 mmol) in DMSO (20 mL). Ensure the solution is homogeneous.

-

Note: The iodine atom provides lipophilicity; DMSO ensures the oxidant and substrate interact efficiently.

-

-

Base Addition: Cool the solution to 0°C using an ice bath. Add

(15 mmol) in one portion. -

Oxidant Addition: Dropwise, add 30%

(50 mmol).-

Caution: The reaction is exothermic. Maintain internal temperature <25°C to prevent iodine cleavage.

-

-

Reaction: Remove the ice bath and allow to stir at Room Temperature (20-25°C) for 2–4 hours.

-

Monitoring: Check via TLC or LCMS. The nitrile peak (

) will disappear, replaced by the amide mass (

-

-

Quench & Isolation:

-

Pour the reaction mixture into ice-cold water (100 mL). The product usually precipitates as a white/off-white solid.

-

Filter the solid and wash with cold water (

mL) to remove DMSO and residual peroxide. -

Dry under vacuum at 40°C.

-

Validation:

-

IR: Disappearance of sharp nitrile stretch (~2230

); appearance of amide doublet (~3400, 3200

Method B: Synthesis of the Carboxylic Acid

Target: 3-iodo-5-(trifluoromethyl)picolinic acid

Mechanism: Acid-catalyzed hydration. The high concentration of protons (

Reagents:

-

Substrate (1.0 equiv)

-

Sulfuric Acid (

, 6M to conc.) or Hydrochloric Acid (6M) -

Acetic Acid (glacial) - Co-solvent

Protocol:

-

Setup: Use a heavy-walled pressure vial or a round-bottom flask with a reflux condenser.

-

Mixture: Dissolve the substrate (10 mmol) in a mixture of Glacial Acetic Acid (10 mL) and 6M

(10 mL).-

Why Acetic Acid? It solubilizes the organic substrate which is otherwise insoluble in aqueous mineral acid.

-

-

Hydrolysis: Heat the mixture to reflux (approx. 100–110°C) for 6–12 hours.

-

Critical Control: Do not exceed 120°C. High heat can cause protodeiodination (loss of Iodine).

-

-

Workup (The pH Trap):

-

Pour onto ice (50 g).

-

Carefully adjust pH to ~3–4 using 2M NaOH or saturated Sodium Acetate.

-

Warning: Do not make the solution basic (pH > 8). The picolinic acid is amphoteric (zwitterionic). At high pH, it forms the water-soluble carboxylate salt; at very low pH, it forms the soluble pyridinium salt. The free acid precipitates near the isoelectric point (pH 3–4).

-

Extraction: If precipitation is poor, extract with Ethyl Acetate (

mL). Dry over

Comparative Data & Troubleshooting

| Parameter | Method A (Peroxide/Base) | Method B (Acid/Reflux) |

| Product | Amide ( | Acid ( |

| Reaction Time | 2–4 Hours | 6–12 Hours |

| Temperature | 25°C (Room Temp) | 100°C (Reflux) |

| Iodine Stability | High (Mild conditions) | Moderate (Risk at >120°C) |

| Primary Risk | Over-oxidation (rare) | Decarboxylation or Deiodination |

| Yield (Typical) | 85–95% | 70–85% |

Common Pitfalls:

-

Loss of Iodine: Often caused by using Palladium catalysts (if attempting catalytic hydration) or extreme heat in basic media.

-

Red Coloration: Indicates liberation of Iodine (

). If observed, add a small amount of Sodium Thiosulfate ( - Byproducts: If using NaOH instead of the Radziszewski conditions, you may observe displacement of the Iodine by -OH, resulting in 3-hydroxy-picolinic acid derivatives.

References

-

Radziszewski, B. (1885). "Über die Oxydation der Nitrile". Berichte der deutschen chemischen Gesellschaft, 18(1), 355-356. (Foundational chemistry for peroxide hydrolysis).

-

Sulu, M., et al. (2020). "Synthesis of N,N-disubstituted formamides from imines via an oxidation-rearrangement sequence". Journal of Organic Chemistry, 85, 11072-11079.[3] (Modern application of oxidative hydrolysis).

-

Common Organic Chemistry. "Nitrile to Amide - Common Conditions". (General protocols for nitrile hydrolysis).

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

-

Wright, S. W. (2009). "The Direct Formation of 2-Cyano-4-amidopyridine". Acta Chim. Slov., 56, 659–663.[4] (Specifics on cyanopyridine reactivity).

Sources

- 1. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine synthesis - chemicalbook [chemicalbook.com]

- 3. Amide synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]

- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

Application Notes & Protocols: A Guide to the Scalable Synthesis of Pharmaceutical Intermediates from Fluorinated Pyridines

Abstract

Fluorinated pyridine scaffolds are cornerstones in modern medicinal chemistry, integral to a wide array of pharmaceuticals due to the unique physicochemical properties conferred by fluorine.[1][2] The introduction of fluorine can enhance metabolic stability, improve lipophilicity, and modulate pKa, thereby optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile.[3][4] However, the synthesis of these valuable intermediates on a large scale presents significant challenges, including the need for specialized reagents, harsh reaction conditions, and ensuring regioselectivity. This document provides an in-depth guide for researchers and drug development professionals on scalable, efficient, and reliable synthetic strategies for preparing fluorinated pyridine-based pharmaceutical intermediates. We will explore key methodologies, including Nucleophilic Aromatic Substitution (SNAr), direct C-H fluorination, and syntheses from pyridine N-oxides, providing detailed, field-tested protocols and explaining the causality behind critical experimental choices.

The Strategic Advantage of Fluorinated Pyridines in Drug Design

The pyridine ring is a ubiquitous structural motif in pharmaceuticals, serving as a bioisostere for benzene while offering opportunities for hydrogen bonding and improved solubility.[5] The strategic incorporation of fluorine atoms into this ring system can profoundly influence a molecule's biological activity.[1] Key advantages include:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic degradation by cytochrome P450 enzymes.[3] This can increase the half-life and bioavailability of a drug.

-

Enhanced Binding Affinity: Fluorine's high electronegativity can create favorable electrostatic interactions with enzyme active sites, potentially increasing binding affinity and potency.

-

Modulated Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its target site.[3]

Given these benefits, robust and scalable synthetic routes to fluorinated pyridines are of paramount importance to the pharmaceutical industry.[1][6]

Core Synthetic Strategy I: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is one of the most powerful and widely utilized methods for functionalizing fluoropyridines. The reaction is particularly effective for pyridines fluorinated at the 2- or 4-positions, which are activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen.

Mechanistic Rationale & Scalability Insights

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] Aromaticity is subsequently restored by the elimination of the highly electronegative fluoride ion, which is an excellent leaving group. The reactivity of halopyridines in SNAr reactions generally follows the order F > Cl > Br > I, making fluoropyridines highly reactive substrates.[8][9] The reaction of 2-fluoropyridine with sodium ethoxide, for instance, is reported to be 320 times faster than that of 2-chloropyridine.[8][9]

This high reactivity allows for the use of milder reaction conditions, which is a significant advantage for late-stage functionalization of complex molecules and for large-scale synthesis where energy efficiency and substrate stability are critical.[7][8]

Caption: General mechanism of SNAr on 2-fluoropyridine.

Protocol: Scalable Synthesis of 2-Morpholinopyridine

This protocol details a representative SNAr reaction, valued for its reliability and broad applicability.[7]

Materials & Reagents:

| Reagent/Material | Grade | Supplier | Notes |

|---|---|---|---|

| 2-Fluoropyridine | ≥99% | Standard Supplier | Handle in a fume hood. |

| Morpholine | ≥99% | Standard Supplier | Corrosive. |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Standard Supplier | Acts as a base. |

| Dimethyl Sulfoxide (DMSO) | Anhydrous | Standard Supplier | Ensure solvent is dry. |

| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | For extraction. |

| Brine (Saturated NaCl) | - | Lab Prepared | For washing. |

| Anhydrous Sodium Sulfate | Granular | Standard Supplier | For drying. |

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous potassium carbonate (1.5 equivalents).

-

Reagent Addition: Under a nitrogen atmosphere, add anhydrous DMSO to the flask to achieve a suitable concentration (e.g., 0.5 M). Begin stirring, then add morpholine (1.2 equivalents) followed by 2-fluoropyridine (1.0 equivalent).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C. The causality for heating is to provide sufficient activation energy for the formation of the Meisenheimer complex. Monitor the reaction progress by TLC or LC-MS until the 2-fluoropyridine is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. The use of an organic solvent is to extract the product from the polar DMSO.

-

Extraction & Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers and wash with water, followed by brine to remove residual DMSO and inorganic salts.

-

Drying & Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-morpholinopyridine. For large-scale operations, recrystallization or distillation may be more appropriate.

Core Synthetic Strategy II: Direct C-H Fluorination

Direct C-H fluorination is a modern, atom-economical strategy that avoids the pre-functionalization required in methods like SNAr or the Balz-Schiemann reaction.[10] This approach involves the direct replacement of a C-H bond with a C-F bond.

Mechanistic Rationale & Scalability Insights

This transformation is often achieved using potent electrophilic fluorinating agents. A particularly effective and broadly applicable method uses silver(II) fluoride (AgF₂).[11][12] The reaction proceeds with exclusive selectivity for the C-H bond adjacent to the pyridine nitrogen (the C2 position).[11][12] This high selectivity is a major advantage, simplifying product purification. The reactions are typically fast, often completing within an hour at ambient temperature.[12]

From a scalability perspective, the ability to perform the reaction at room temperature is highly advantageous. While AgF₂ is hygroscopic and decomposes in water, practical protocols have been developed that do not require rigorous exclusion of air or moisture, making the process more amenable to industrial settings.[9][10]

Caption: Experimental workflow for direct C-H fluorination using AgF₂.

Protocol: C2-Selective Fluorination of a Substituted Pyridine

This protocol describes a general method for the direct fluorination of a pyridine C-H bond adjacent to the ring nitrogen.[10]

Materials & Reagents:

| Reagent/Material | Grade | Supplier | Notes |

|---|---|---|---|

| Pyridine Substrate | As required | - | Ensure substrate is pure. |

| Silver(II) Fluoride (AgF₂) | ≥98% | Standard Supplier | Hygroscopic. Handle quickly in air. |

| Acetonitrile (MeCN) | Anhydrous | Standard Supplier | Critical for reaction success. |

| Methyl tert-butyl ether (MTBE) | ACS Grade | Standard Supplier | For work-up. |

| Hydrochloric Acid (HCl) | 1M aq. | Lab Prepared | For quenching and salt removal. |

| Anhydrous Magnesium Sulfate | Granular | Standard Supplier | For drying. |

Step-by-Step Procedure:

-

Reaction Setup: In a flask protected from light (e.g., wrapped in aluminum foil), dissolve the pyridine substrate (1.0 equivalent) in anhydrous acetonitrile.

-

Reagent Addition: In the open air, quickly weigh and add AgF₂ (2.0-3.0 equivalents) to the stirring solution. Seal the flask immediately. The use of excess AgF₂ ensures complete conversion of the starting material.

-

Reaction Execution: Stir the reaction vigorously at room temperature. The reaction is often exothermic. Monitor progress by TLC or LC-MS, typically complete within 1 hour.

-

Work-up: Upon completion, carefully concentrate the reaction mixture to near dryness under reduced pressure.

-

Quenching and Filtration: Add MTBE and 1M HCl to the residue and stir well. This step quenches any remaining AgF₂ and dissolves the silver salts. Filter the mixture through a pad of celite to remove the insoluble silver salts, rinsing the pad with additional MTBE.

-

Extraction & Drying: Transfer the filtrate to a separatory funnel, separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Concentration & Purification: Filter and concentrate the organic layer to yield the crude 2-fluoropyridine derivative, which can be purified by flash column chromatography.

Core Synthetic Strategy III: Synthesis from Pyridine N-Oxides

This strategy provides an alternative and highly effective route to 2-fluoropyridines, leveraging readily available pyridine N-oxide starting materials.[13] This method is particularly valuable when direct C-H fluorination is not suitable or when the required N-oxide is more accessible than the corresponding halopyridine.

Mechanistic Rationale & Scalability Insights

The synthesis is a two-stage process. First, the pyridine N-oxide is activated with an electrophilic reagent (e.g., triflic anhydride (Tf₂O) or p-toluenesulfonyl chloride (TsCl)) in the presence of a non-nucleophilic base. This in-situ activation forms a highly reactive intermediate, such as a 2-pyridyltrialkylammonium salt, which is susceptible to nucleophilic attack.[13] In the second stage, this intermediate is treated with a fluoride source (e.g., potassium fluoride with a phase-transfer catalyst) to displace the activated group and install the fluorine atom at the 2-position.

This method offers excellent site-specificity and functional group compatibility, making it applicable to complex molecular scaffolds.[13] The ability to generate the reactive intermediate and perform the substitution in one pot or through a telescoped sequence is advantageous for scalability.

Caption: Two-step synthesis of 2-fluoropyridines from pyridine N-oxides.

Protocol: Two-Step Synthesis of a 2-Fluoropyridine Derivative

This protocol outlines the activation of a pyridine N-oxide and subsequent fluorination.[13]

Materials & Reagents:

| Reagent/Material | Grade | Supplier | Notes |

|---|---|---|---|

| Pyridine N-Oxide Substrate | As required | - | Must be dry. |

| p-Toluenesulfonyl Chloride (TsCl) | ≥99% | Standard Supplier | Moisture sensitive. |

| Triethylamine (Et₃N) | Anhydrous | Standard Supplier | Distill before use. |

| Potassium Fluoride (KF) | Spray-dried | Standard Supplier | Must be rigorously dried. |

| Kryptofix 2.2.2 | ≥98% | Standard Supplier | Phase-transfer catalyst. |

| Acetonitrile (MeCN) | Anhydrous | Standard Supplier | For reaction solvent. |

Step-by-Step Procedure:

-

Activation (Step 1): In an oven-dried flask under an inert atmosphere (nitrogen or argon), dissolve the pyridine N-oxide substrate (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous acetonitrile.

-

Activator Addition: Cool the solution to 0 °C in an ice bath. Add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous acetonitrile dropwise. The causality for the low temperature is to control the exothermic reaction and prevent side reactions.

-

Intermediate Formation: Allow the reaction to warm to room temperature and stir for 1-2 hours until the formation of the pyridylammonium salt is complete (monitor by LC-MS).

-

Fluorination (Step 2): To the reaction mixture containing the in-situ generated intermediate, add spray-dried potassium fluoride (3.0 equivalents) and Kryptofix 2.2.2 (0.1 equivalents). The phase-transfer catalyst is essential to increase the solubility and nucleophilicity of the fluoride salt.

-

Reaction Execution: Heat the mixture to 80-110 °C and stir until the substitution is complete (monitor by LC-MS or GC-MS).

-

Work-up and Purification: Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate. The residue can then be subjected to a standard aqueous work-up (e.g., dilution with EtOAc, washing with water and brine) followed by drying, concentration, and purification by column chromatography or another suitable method.

Troubleshooting and Optimization for Scale-Up

| Problem | Potential Cause | Recommended Solution | Causality |

| Low Yield in SNAr | Incomplete reaction; presence of water. | Increase temperature; use a more reactive fluoride source (e.g., CsF); ensure anhydrous conditions.[10] | Higher temperature provides more energy to overcome the activation barrier. Water deactivates the fluoride salt. |

| Byproducts in C-H Fluorination | Substrate degradation by strong oxidant. | Ensure reaction is run at room temperature or below; minimize reaction time. | Over-reaction or side reactions can occur if the highly reactive fluorinating agent is left for too long or at elevated temperatures. |

| Formation of Phenolic Impurities | Hydrolysis of diazonium salt intermediates (in Balz-Schiemann reactions) or activated N-oxides. | Use rigorously anhydrous solvents and reagents.[10] | Water acts as a competing nucleophile, leading to the formation of undesired hydroxylated byproducts. |

| Poor Solubility of Fluoride Salt | KF and CsF have limited solubility in many organic solvents. | Use a phase-transfer catalyst (e.g., Kryptofix, 18-crown-6) or a highly polar aprotic solvent like DMSO or sulfolane.[10][14] | The catalyst complexes the alkali metal cation, releasing a "naked," more nucleophilic fluoride anion into the organic phase. |

Conclusion

The synthesis of fluorinated pyridine intermediates is a critical enabling technology in pharmaceutical development. While challenges in scalability and safety exist, modern synthetic methods offer powerful solutions. Nucleophilic aromatic substitution on activated fluoropyridines remains a workhorse reaction due to its reliability and mild conditions.[7] Direct C-H fluorination offers an elegant and atom-economical alternative with excellent regioselectivity, while syntheses via pyridine N-oxides provide a versatile entry point to valuable 2-fluoropyridine building blocks.[12][13] By understanding the mechanistic underpinnings of these reactions and carefully optimizing reaction parameters, researchers and process chemists can develop robust, safe, and scalable routes to these essential pharmaceutical intermediates.

References

- Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Benchchem.

- Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. National Institutes of Health.

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Institutes of Health.

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

- Technical Support Center: Scalable Synthesis of Fluorinated Pyridines. Benchchem.

- Fluorination of 2-chloropyridine over metal oxide catalysts as new catalytic fluorination systems. ResearchGate.

- Advanced Synthesis of Pharmaceutical Intermediates: Focus on Fluoropyridines. Ningbo Inno Pharmchem Co., Ltd.

- Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. ResearchGate.

- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI.

- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.

- Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry.

- Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters.

- 3-Fluoropyridine synthesis. ChemicalBook.

- Process for the preparation of fluorinated pyridines. Google Patents.

- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI.

- Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks. Royal Society of Chemistry.

- ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate.

- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. ResearchGate.

- Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews.

- Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily.

- Selective CH Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. PubMed.

- Industrial Chemicals: How Pyridine Is Produced. Post Apple Scientific.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Industrial Chemicals: How Pyridine Is Produced [postapplescientific.com]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Advanced Protocol: Pd-Catalyzed Direct C-H Arylation using 2-Cyano-3-iodo-5-(trifluoromethyl)pyridine

Executive Summary & Application Scope

2-Cyano-3-iodo-5-(trifluoromethyl)pyridine (CAS: 694499-18-8) is a critical pharmacophore, most notably serving as the electrophilic core in the synthesis of next-generation androgen receptor antagonists like Apalutamide (Erleada).

Traditionally, coupling this electron-deficient scaffold involves nucleophilic aromatic substitution (

By utilizing the 3-iodo position as a highly reactive handle for oxidative addition, this protocol enables the direct functionalization of 5-membered heterocycles (azoles) and polyfluoroarenes without requiring organometallic pre-functionalization of the nucleophile.

Key Advantages

-

Atom Economy: Eliminates the need for stoichiometric boronic acid/stannane preparation.[1]

-

Regioselectivity: Leverages the "Concerted Metallation-Deprotonation" (CMD) mechanism to target acidic C-H bonds.

-

Process Safety: Avoids the generation of toxic stannane byproducts (Stille) or unstable boronic acids.

Mechanistic Insight: The CMD Pathway

The success of this protocol relies on the Concerted Metallation-Deprotonation (CMD) mechanism. The electron-deficient nature of the pyridine ring (due to -CN and -CF

Figure 1: Catalytic Cycle (CMD Mechanism)

Caption: The CMD cycle highlights the critical role of Pivalate (Piv) in lowering the energy barrier for C-H bond cleavage.

Experimental Protocol: Direct Arylation of Thiazoles/Oxazoles

This protocol is optimized for coupling 2-Cyano-3-iodo-5-(trifluoromethyl)pyridine with 5-membered heterocycles (e.g., thiazole, oxazole, caffeine derivatives).

Reagents & Materials

| Component | Equivalents | Role | Notes |

| Pyridine-Iodide | 1.0 equiv | Electrophile | Limiting reagent.[1] |

| Heterocycle | 1.2 - 1.5 equiv | Nucleophile | Excess ensures high conversion. |

| Pd(OAc) | 2 - 5 mol% | Catalyst | Pre-catalyst source. |

| Pivalic Acid (PivOH) | 30 mol% | Proton Shuttle | Critical: Enables CMD mechanism. |

| K | 2.0 equiv | Base | Neutralizes HI byproduct. |

| DMA or DMF | [0.2 M] | Solvent | Anhydrous, degassed. |

Step-by-Step Methodology

-

Preparation (Glovebox/Schlenk Line):

-

To a dried reaction vial equipped with a magnetic stir bar, add Pd(OAc)

(2.2 mg, 0.01 mmol) and K -

Add 2-Cyano-3-iodo-5-(trifluoromethyl)pyridine (149 mg, 0.5 mmol).

-

Add the Heterocycle substrate (0.75 mmol).

-

Note: If the heterocycle is a liquid, add it after the solvent.

-

-

Solvent Addition:

-

Add Pivalic Acid (15 mg, 0.15 mmol).

-

Add anhydrous DMA (2.5 mL).

-

Seal the vial with a Teflon-lined cap.

-

-

Reaction:

-

Place the vial in a pre-heated block at 100°C - 110°C .

-

Stir vigorously (800 rpm) for 16 hours.

-

Monitoring: Check reaction progress via LC-MS or TLC (Eluent: 20% EtOAc/Hexanes). The iodide starting material (R

~0.6) should disappear.

-

-

Work-up:

-

Cool to room temperature.[2]

-

Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove inorganic salts.

-

Wash the filtrate with H

O (3 x 10 mL) and Brine (1 x 10 mL) to remove DMA. -

Dry over Na

SO

-

-

Purification:

-

Purify via Flash Column Chromatography (SiO

). -

Gradient: 0%

30% EtOAc in Hexanes.

-

Optimization & Troubleshooting Workflow

Reaction failure is often due to catalyst poisoning or steric hindrance. Use the following logic tree to optimize conditions.

Figure 2: Optimization Logic

Caption: Decision matrix for troubleshooting low yields. Silver salts (Ag2CO3) can prevent iodide poisoning of the catalyst.

Troubleshooting Table

| Observation | Root Cause | Solution |

| Protodehalogenation (Ar-I | Temperature too high; Proton source too accessible. | Lower temperature to 80°C; Ensure anhydrous solvent; Increase Heterocycle equivalents. |

| Homocoupling (Ar-Ar) | Oxidative dimerization. | Reduce catalyst loading; Switch solvent to Toluene/DMA mix. |

| No Reaction | Catalyst poisoning by Iodide. | Add Ag |

| Regioisomer Mix | Multiple acidic C-H bonds on heterocycle. | Use C2-blocked heterocycles or lower temperature to favor the most acidic position. |

Safety & Handling

-

Cyanide Hazard: While the cyano group is bound, thermal decomposition at extreme temperatures (>200°C) or strong acidic hydrolysis can release HCN. Work in a well-ventilated fume hood.

-

Iodide Sensitivity: Aryl iodides are light-sensitive. Store the starting material in amber vials or foil-wrapped containers.

-

Waste Disposal: Aqueous waste from the work-up contains DMA and potentially trace heavy metals (Pd). Dispose of in dedicated halogenated/metal waste streams.

References

-

Fagnou, K. et al. (2009).[3][4] "Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds." Journal of Organic Chemistry.

- Context: Establishes the foundational "Pivalic Acid" conditions used in this protocol.

-

Clegg, N.J. et al. (2012). "ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment." Cancer Research.

- Context: Describes the biological relevance of the Apalutamide scaffold.

-

Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations." Chemical Reviews.

- Context: Detailed review of the CMD mechanism kinetics.

-

Patent CN107501237B. "Synthetic method of Apalutamide."

- Context: Illustrates the standard industrial synthesis for comparison.

Sources

- 1. Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides with Arenes and Heteroarenes Promoted by TBAF - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Room-temperature Pd/Ag direct arylation enabled by a radical pathway [beilstein-journals.org]

- 3. Recent advances in aryl–aryl bond formation by direct arylation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds [organic-chemistry.org]

Troubleshooting & Optimization

Purification strategies for 2-Cyano-3-iodo-5-(trifluoromethyl)pyridine reaction mixtures

The following technical support guide addresses the purification and isolation of 2-Cyano-3-iodo-5-(trifluoromethyl)pyridine (also known as 3-iodo-5-(trifluoromethyl)picolinonitrile ).

This guide assumes the compound was synthesized via nucleophilic aromatic substitution (SNAr) on a 2-halo precursor (e.g., 2-fluoro/chloro-3-iodo-5-(trifluoromethyl)pyridine) or via Palladium-catalyzed cyanation of a di-halo precursor.

Status: Operational Specialist: Senior Application Scientist Subject: Downstream Processing & Impurity Removal Target Molecule: 2-Cyano-3-iodo-5-(trifluoromethyl)pyridine

Part 1: Triage & Initial Assessment

Before initiating purification, characterize your crude mixture. The presence of the iodine atom at position 3 makes this molecule sensitive to light and transition metal residues, which can catalyze de-iodination.

Common Impurity Profile

| Impurity Type | Likely Identity | Origin | Polarity (vs. Product) |

| Starting Material | 2-Fluoro/Chloro-3-iodo-5-(trifluoromethyl)pyridine | Incomplete conversion | Similar (Non-polar) |

| Hydrolysis Byproduct | 3-Iodo-5-(trifluoromethyl)picolinamide | Hydrolysis of nitrile | Much More Polar |

| De-halogenated | 2-Cyano-5-(trifluoromethyl)pyridine | Protodehalogenation (Pd/Cu catalyzed) | Slightly More Polar |

| Metal Complex | Cu(CN)x or Pd-Ligand species | Catalyst residue | Baseline/Colored |

Part 2: Troubleshooting Guide (Q&A)

Category A: Reaction Workup & Metal Removal

Q: The reaction mixture is dark brown/green. How do I remove the metal catalyst before chromatography? A: Dark coloration typically indicates residual Copper (if using CuCN) or Palladium clusters. Direct concentration will trap these metals, complicating chromatography.

Protocol:

-

Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or TBME (tert-Butyl methyl ether). Avoid DCM initially if significant copper salts are present, as they can form emulsions.

-

Quench/Wash:

-

For Copper (CuCN): Wash the organic layer with 10% aqueous ethylenediamine or ammonium hydroxide (NH4OH) solution. The copper will form a water-soluble deep blue complex (

). Repeat until the aqueous layer is colorless. -

For Palladium: Add a metal scavenger such as SiliaMetS® Thiol or activated charcoal (10 wt% relative to crude) and stir for 30 minutes. Filter through a pad of Celite®.

-

-

Drying: Dry over anhydrous Na2SO4 (Magnesium sulfate can sometimes coordinate with nitriles; Sodium sulfate is safer).

Q: I have a persistent emulsion during the aqueous wash. A: The trifluoromethyl group increases the lipophilicity, but fine metal cyanide precipitates can stabilize emulsions.

-

Solution: Filter the biphasic mixture through a pad of Celite 545 before attempting to separate layers. This removes the particulate matter stabilizing the emulsion. Alternatively, add a small amount of brine to increase the ionic strength of the aqueous phase.

Category B: Chromatography & Separation[1][3]

Q: The starting material (2-halo precursor) co-elutes with my product on TLC. How do I separate them? A: The iodine and trifluoromethyl groups make both the starting material and product highly lipophilic. Standard Hexane/EtOAc gradients often fail to resolve them.

Optimization Strategy:

-

Change the Stationary Phase: If using Silica (SiO2), switch to C18 Reverse Phase TLC to check resolution. The nitrile group adds polarity that is better exploited in reverse phase (Water/Acetonitrile).

-

Modify the Mobile Phase:

-

Replace Ethyl Acetate with Dichloromethane (DCM) or Toluene .

-

Recommended System: Toluene:Hexane (gradient from 10% to 50% Toluene). The pi-pi interaction of toluene with the pyridine ring often provides better selectivity than simple dipole interactions.

-

-

Chemical Scavenging (Last Resort): If the starting material is the 2-fluoro or 2-chloro derivative, it is more reactive towards nucleophiles than the product. Treat the crude with a polymer-supported amine (e.g., polystyrene-benzylamine) to selectively capture unreacted starting material, then filter.

Q: My product is tailing significantly on the column. A: Pyridines are basic and can interact with acidic silanols on the silica gel.

-

Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane. Alternatively, add 0.5% TEA to your mobile phase. This neutralizes the acidic sites and sharpens the peak shape.

Category C: Stability & Storage

Q: The product turned purple after drying. What happened?

A: The purple color is characteristic of Iodine liberation (

-

Immediate Action: Re-dissolve in ether and wash with dilute Sodium Thiosulfate (

) to reduce free iodine back to iodide (colorless). -

Prevention: Store the purified compound in an amber vial under Argon at -20°C.

Part 3: Purification Decision Tree

The following logic flow dictates the optimal purification path based on your crude purity and scale.

Caption: Decision logic for selecting between Normal Phase, Reverse Phase, or Crystallization based on impurity profile.

Part 4: Experimental Protocols

Protocol 1: Buffered Silica Gel Chromatography

Use this for removing baseline impurities and separating non-polar byproducts.

-

Slurry Preparation: Suspend Silica Gel 60 (230-400 mesh) in Hexane containing 1% Triethylamine (v/v).

-

Packing: Pour the slurry into the column and flush with 2 column volumes of pure Hexane to remove excess amine.

-

Loading: Dissolve the crude residue in a minimum amount of Toluene (avoid DCM if possible to prevent band broadening). Load carefully onto the sand bed.

-

Elution: Run a gradient from 100% Hexane to 90:10 Hexane:EtOAc .

-

Note: The trifluoromethyl group makes the compound elute early. Monitor fractions 3–10 closely.

-

Protocol 2: Recrystallization (for High Purity)

If the compound solidifies, recrystallization is superior to chromatography for removing trace halides.

-

Solvent: Heat Heptane (or Hexane) to 60°C.

-

Dissolution: Add the crude solid slowly. If it does not dissolve completely, add Ethanol dropwise until a clear solution is obtained (Target ratio ~20:1 Heptane:EtOH).

-

Cooling: Allow to cool slowly to room temperature, then place in a -20°C freezer for 12 hours.

-

Filtration: Filter the needles/crystals and wash with cold Pentane.

Part 5: Quantitative Data & Specifications

Physicochemical Properties for Identification:

| Property | Value / Observation | Note |

| Appearance | Off-white to pale yellow solid | Darkens upon light exposure |

| 19F NMR | ~ -63 ppm (Singlet) | Distinct CF3 shift |

| IR (Nitrile) | ~ 2230–2240 cm-1 | Weak to medium intensity |

| TLC Rf | 0.45 (Hexane:EtOAc 9:1) | Higher than amide byproduct |

Solvent Compatibility Table:

| Solvent | Solubility | Suitability for Purification |

| Hexane/Heptane | Low (Cold), High (Hot) | Excellent (Recrystallization) |

| DCM | High | Good (Loading/Extraction) |

| Methanol/Ethanol | High | Poor (Avoid during workup to prevent nucleophilic attack) |

| Water | Insoluble | N/A (Wash solvent only) |

References

-

Katritzky, A. R.; et al. (2005).[1] "Preparation of Cyanopyridines by Direct Cyanation." Synthesis, 2005(6), 993–997.[1] Link

- Context: Establishes general protocols for cyanating activated pyridines and workup procedures for nitrile isol

-

Cohen, D. T.; Buchwald, S. L. (2015).[2] "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters, 17(2), 202–205.[2] Link

- Context: Provides the mechanistic basis for Pd-catalyzed cyanation of halo-pyridines and str

-

Bayer CropScience AG. (2017). "Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine." Patent CN107286087B. Link

- Context: Describes the industrial purification (distillation and phase separation) of the direct 3-chloro analog, applicable to the 3-iodo variant.

-

Comins, D. L.; et al. (1997).[3] "Pyridine-Derived Triflating Reagents: N-(2-Pyridyl)triflimide and N-(5-Chloro-2-pyridyl)triflimide." Organic Syntheses, 74, 77. Link

- Context: detailed protocols for handling halogenated trifluoromethylpyridines and preventing hydrolysis during workup.

Sources

Overcoming catalyst poisoning when using iodine-containing pyridine derivatives

[1]

Executive Dashboard: The "Double Threat" Mechanism

Working with iodine-containing pyridines presents a unique "perfect storm" for catalyst deactivation, distinct from standard aryl halide couplings.[1] You are likely facing two simultaneous poisoning pathways:

-

The Heteroatom Trap (N-Poisoning): The pyridine nitrogen acts as a competitive

-donor, binding irreversibly to the electrophilic metal center (Pd, Ni, or Cu), displacing labile ligands and arresting the catalytic cycle. -

The Iodide Effect (Anionic Inhibition): Unlike bromide or chloride, the iodide ion (

) released after oxidative addition is a soft, highly coordinating ligand. It frequently forms stable, inactive bridging dimers (e.g.,

Troubleshooting Guide (Q&A)

Scenario A: "My reaction mixture turns black almost immediately, and I see no conversion."

Diagnosis: Rapid catalyst decomposition (Pd-black formation).[1] Root Cause: The C-I bond is extremely labile. Oxidative addition occurs faster than the ligand can stabilize the resulting Pd(II) species. If the ligand concentration is too low or the ligand is not bulky enough, the metal centers aggregate.

Corrective Action:

-

Increase Ligand/Metal Ratio: Move from 1:1 to 2:1 or even 4:1 (L:Pd) to ensure the metal remains ligated after the rapid oxidative addition.

-

Switch to "Pre-Catalysts": Stop using

or

Scenario B: "The catalyst remains in solution (no precipitate), but the reaction stalls after <10% conversion."

Diagnosis: Coordination Poisoning (The "Resting State" Trap). Root Cause: The pyridine nitrogen has coordinated to the Pd(II) center, forming a stable 18-electron "sink" complex that cannot undergo transmetallation. This is most common with 2-iodopyridines or pyridines with open coordination sites.[1]

Corrective Action:

-

The "Silver Bullet" Protocol: Add a stoichiometric scavenger for the iodide.

-

Ligand Switch: Use Buchwald Ligands (e.g., XPhos, SPhos) or NHCs (e.g., IPr, IMes) . These ligands are extremely bulky; their steric bulk physically prevents the pyridine nitrogen from approaching the metal center while allowing the smaller reacting carbon atom to bind.

Scenario C: "I am seeing significant deiodination (hydrodehalogenation) instead of coupling."

Diagnosis: Hydride Attack.

Root Cause: In the absence of rapid transmetallation (due to poisoning), the Pd-Ar species persists long enough to undergo

Corrective Action:

-

Solvent Switch: Avoid alcohols (MeOH, EtOH) or amines (TEA) as solvents. Switch to non-protic, polar solvents like 1,4-Dioxane or Toluene .[1]

-

Base Optimization: Switch from alkoxide bases (NaOtBu, which can act as hydride sources) to inorganic carbonates or phosphates (Cs₂CO₃ , K₃PO₄ ).

Comparative Data: Ligand Performance

The following table summarizes ligand efficacy specifically for ortho-substituted iodopyridines (the most challenging substrate class).

| Ligand Class | Representative | Resistance to N-Poisoning | Resistance to Iodide Inhibition | Recommended Use Case |

| Triphenylphosphine | Low | Low | Only for unhindered, reactive 3- or 4-iodopyridines.[1] | |

| Bidentate Phosphines | dppf, dppe | Moderate | Moderate | Good for minimizing deiodination; prevents |

| Dialkylbiaryl (Buchwald) | XPhos , SPhos | High | High | Gold Standard for 2-iodopyridines and heteroatom-rich substrates.[1] |

| NHC Carbenes | PEPPSI-IPr | Very High | Moderate | Excellent for difficult couplings requiring high temperatures; extremely stable.[1] |

Validated Experimental Protocol

Protocol: Ag-Assisted Suzuki Coupling of Sterically Hindered Iodopyridines

This protocol utilizes the "halide scavenging" strategy to prevent iodide poisoning.[1]

Reagents:

-

Iodopyridine derivative (1.0 equiv)

-

Boronic Acid/Pinacol Ester (1.5 equiv)

-

Catalyst:

(5 mol%) + -

Base:

(3.0 equiv) -

Additive: Ag₂CO₃ (1.0 equiv) (Critical for iodide removal)

-

Solvent: Toluene/Water (10:1) or Anhydrous DMF (if water sensitive)

Step-by-Step Workflow:

-

Preparation: Charge a reaction vial with the iodopyridine, boronic acid, base, and silver carbonate .

-

Inerting: Cap the vial and purge with Argon for 5 minutes. (Strict oxygen exclusion is vital to prevent homocoupling).[6]

-

Catalyst Addition: Add the Pd source and ligand (pre-mixed in a small amount of solvent if possible) via syringe.

-

Reaction: Heat to 80°C.

-

Note: You will observe a heavy precipitate formation (

+ salts). This is a sign of success.

-

-

Work-up: Filter the hot mixture through a Celite pad to remove the silver salts. Rinse with EtOAc.

Why this works: The Silver Carbonate serves a dual role: it acts as a mild base and, more importantly, it irreversibly precipitates iodide as AgI. This prevents the formation of the inactive

Visualizations

Diagram 1: The Mechanism of Catalyst Poisoning

This diagram illustrates how the pyridine nitrogen and the released iodide ion conspire to deactivate the Palladium center.

Caption: Two primary deactivation pathways for iodopyridines: Competitive N-binding (Path A) and Iodide Dimerization (Path B).[1]

Diagram 2: Troubleshooting Decision Tree

A logical flow for selecting the correct solution based on experimental observation.

Caption: Rapid diagnostic logic for distinguishing between Pd aggregation and ligand poisoning.

References

-

BenchChem Technical Support. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. (2025).[6][7]

-

Billingsley, K., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[1] Journal of the American Chemical Society (2007).

-

Li, H., et al. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide.[1] J-Stage (2023).[1]

-

Gou, B., et al. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature Communications (2020).

-

Organic Chemistry Portal. Sonogashira Coupling - Mechanism and Protocols.

Sources

- 1. Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 4. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]

- 5. Palladium-catalyzed cross-coupling reactions of 2-iodo-4-(phenylchalcogenyl)-1-butenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Optimizing Solvent Selection for Nucleophilic Attacks on Electron-deficient Pyridines

Prepared by: Gemini, Senior Application Scientist